molecular formula C8H6ClN3O2 B3391926 Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 29274-19-9

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B3391926
CAS No.: 29274-19-9
M. Wt: 211.60 g/mol
InChI Key: QGCGOFXLRDHWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a high-value chemical building block within the prominent pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This fused, rigid bicyclic system is recognized in medicinal chemistry as a privileged scaffold for designing novel small-molecule inhibitors, particularly for targeted cancer therapy . Its core structure serves as a versatile template for combinatorial library design and drug discovery, allowing for extensive structural diversification and fine-tuning of pharmacological properties . The primary research value of this compound and its derivatives lies in their potent activity as protein kinase inhibitors (PKIs) . Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive or allosteric inhibitors of a diverse range of kinases . Research has demonstrated their efficacy in inhibiting critical kinases such as EGFR, B-Raf, MEK, CK2, and CDKs , which are implicated in cancers including non-small cell lung cancer (NSCLC) and melanoma . The chlorine and ester functional groups on this core scaffold are key synthetic handles for further chemical modification, enabling structure-activity relationship (SAR) studies to enhance binding affinity, selectivity, and overall drug-like properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6(9)12-7(11-5)2-3-10-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCGOFXLRDHWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211370
Record name Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-19-9
Record name Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29274-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate has been identified as a promising lead compound in the development of selective inhibitors for various kinases involved in cancer progression. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent activity against CK2 (casein kinase 2), a kinase implicated in cell growth and survival pathways. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated IC50 values as low as 8 nM against CK2α, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of other important enzymes. Studies have indicated that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of PI3Kδ (phosphoinositide 3-kinase delta), which plays a crucial role in various cellular functions including growth and metabolism . Modifications to the methyl group at the 5-position have been linked to enhanced selectivity and potency against these targets.

Anti-inflammatory Properties

Research has explored the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are believed to modulate inflammatory pathways by inhibiting specific kinases associated with inflammatory responses. The development of these compounds could lead to new treatments for inflammatory diseases .

Neurological Applications

There is ongoing research into the effects of pyrazolo[1,5-a]pyrimidines on neurological disorders. Some studies suggest that these compounds may act as modulators of neurotransmitter receptors, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Photophysical Properties

This compound and its derivatives have been investigated for their photophysical properties, making them suitable candidates for optical applications. These compounds can be utilized as fluorescent markers or probes in biological imaging due to their ability to emit light upon excitation .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance yields and improve the structural diversity of this compound:

Synthesis Method Yield (%) Key Reagents
Cyclization of aminopyrazoles70-85B-keto esters, phosphorous oxychloride
Functionalization at position 7VariableSilylformamidine
Methanolysis of aminalsHighMethanol

Mechanism of Action

The mechanism of action of Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate primarily involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of the PI3K enzyme, which plays a crucial role in cell proliferation, growth, and survival. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its therapeutic effects in inflammatory and autoimmune diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, significantly altering physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Structural Features Reference
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 7-oxo, 3-phenyl, 5-methyl ester Ketone at C7 introduces hydrogen bonding
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Cl, 5-ethyl ester Ethyl ester enhances lipophilicity
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-cyclopropyl, 5-methyl ester Cyclopropyl adds steric bulk and stability
Methyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate 7-thiophene, 5-methyl ester Heteroaromatic group modulates electronics
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine 7-Cl, 5-methyl (no ester) Lack of ester reduces polarity

Key Observations :

  • Chlorine vs. Oxo Groups : The 7-Cl substituent (electron-withdrawing) may enhance electrophilic reactivity compared to 7-oxo derivatives, which participate in hydrogen bonding .
  • Ester Variations : Ethyl esters (e.g., ) improve lipophilicity over methyl esters, influencing bioavailability.

Physical and Spectral Properties

Data from analogs highlight trends in melting points, yields, and spectral characteristics:

Compound (Representative Examples) Yield (%) Melting Point (°C) Notable Spectral Data (NMR/IR) Reference
3a (7-oxo, 3-phenyl) 87 156–157 1H NMR (CDCl3): δ 8.15 (s, 1H, NH)
3d (7-oxo, 2-phenyl) 92 247–248 FT-IR: C=O stretch at 1705 cm⁻¹
Ethyl 7-Cl analog N/A N/A 1H NMR expected: Cl substituent deshields adjacent protons
7-Cl-5-methyl analog N/A N/A SMILES: CC1=NC2=CC=NN2C(=C1)Cl

Insights :

  • Higher melting points in 7-oxo derivatives (e.g., 247°C for 3d ) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to chloro analogs.
  • Chlorine’s electron-withdrawing effect likely downfield-shifts adjacent proton signals in NMR .

Comparison :

  • Microwave methods improve reaction efficiency (shorter times) but may require specialized equipment.
  • Ultrasonic synthesis offers scalability and higher yields for oxo derivatives .

Biological Activity

Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN3O2C_9H_8ClN_3O_2. The unique chlorine substitution at the seventh position of the pyrazolo ring enhances its reactivity and biological properties. The compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines known for their significant pharmacological activities.

The primary biological activity of this compound is its role as an enzyme inhibitor , particularly targeting phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial for regulating cell proliferation and survival, making this compound a candidate for therapeutic applications in inflammatory and autoimmune diseases as well as cancer treatment.

Enzyme Inhibition

Research indicates that this compound effectively inhibits various isoforms of PI3K, which are implicated in tumor growth and metastasis. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against PI3Kδ, with IC50 values ranging from 18 nM to higher values depending on structural modifications .

Therapeutic Applications

The compound's inhibition of PI3K pathways suggests potential applications in treating conditions such as:

  • Cancer : By modulating signaling pathways involved in tumor growth.
  • Inflammatory Diseases : Targeting the underlying mechanisms that contribute to chronic inflammation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound significantly reduces cell viability in cancer cell lines by inducing apoptosis through PI3K inhibition .
    • A specific study reported an IC50 value of 18 nM against PI3Kδ, indicating strong potential for clinical application .
  • Inflammation Models :
    • Animal models treated with this compound showed reduced markers of inflammation and improved clinical scores in models of autoimmune disease .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazolo[1,5-a]pyrimidine derivatives reveals that this compound exhibits unique properties due to its chlorine substitution. This structural feature may enhance its selectivity and efficacy as an enzyme inhibitor while potentially reducing toxicity compared to other derivatives.

Compound NameIC50 (nM)SelectivityNotes
This compound18High (PI3Kδ)Strong anticancer activity
Other Derivative AVariesModerateLess selective
Other Derivative BVariesLowHigher toxicity

Q & A

Q. What are the common synthetic routes for Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate?

The synthesis typically involves condensation reactions between substituted 5-aminopyrazoles and α,γ-dioxo esters. For example, reacting 3-amino-4-substituted pyrazoles with dimethyl acetylenedicarboxylate (DMAD) in aqueous-alcoholic solvents under reflux conditions yields the pyrazolo[1,5-a]pyrimidine scaffold. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical, as demonstrated in studies achieving >80% yields via controlled heating and ultrasonic irradiation .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy (1H and 13C) identifies proton environments and substituent positions.
  • X-ray crystallography resolves bond lengths, angles, and planarity of the fused pyrazole-pyrimidine system. For instance, studies confirm near-coplanarity of the heterocyclic core (deviation <0.01 Å) and dihedral angles between substituents (e.g., 1.3° for phenyl rings) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological targets or pharmacological activities are associated with this compound?

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivity, including:

  • Enzyme inhibition : Selective COX-2 inhibition (IC₅₀ ~0.16 µM in analogs) and HMG-CoA reductase antagonism.
  • Receptor modulation : Binding to peripheral benzodiazepine receptors and corticotropin-releasing factor (CRF1) receptors.
  • Antiproliferative effects : Demonstrated in cancer cell lines via interference with PI3K/AKT pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Systematic optimization involves:

  • Solvent selection : Aqueous-alcoholic mixtures enhance solubility and reaction rates .
  • Catalyst screening : KHSO₄ or triethylamine improves cyclization efficiency.
  • Temperature control : Reflux conditions (e.g., 80°C for 3 hours) minimize side reactions.
  • Post-synthesis purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) achieve >95% purity .

Q. How do substituents at position 7 influence the compound’s bioactivity and binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., Pf-dihydroorotate dehydrogenase inhibition with IC₅₀ = 0.16 µM for CF₃-substituted analogs).
  • Cyclopropyl groups improve metabolic stability by reducing cytochrome P450 interactions.
  • Methyl esters modulate solubility and bioavailability, favoring cellular uptake .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Contradictions often arise from variability in:

  • Purity : HPLC analysis (≥98% purity) ensures consistent biological assays.
  • Assay conditions : Standardized protocols for enzyme inhibition (e.g., fixed ATP concentrations in kinase assays).
  • Substituent effects : Comparative studies using isosteric replacements (e.g., Cl vs. CF₃) clarify steric/electronic contributions .

Methodological Considerations

  • Data Analysis : Use software like SHELXL for crystallographic refinement and Gaussian for DFT calculations to predict electronic properties .
  • Biological Assays : Prioritize target-specific assays (e.g., fluorescence polarization for receptor binding) over broad phenotypic screens.
  • Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere, reflux time) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.